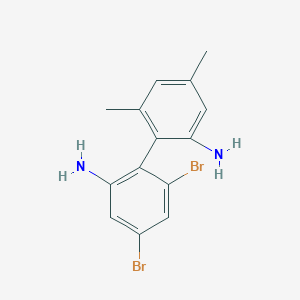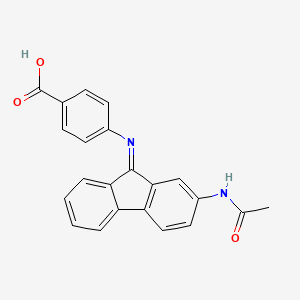![molecular formula C9H6N2 B14741639 Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile CAS No. 1618-16-2](/img/structure/B14741639.png)
Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[410]hepta-2,4-diene-7,7-dicarbonitrile is a unique organic compound characterized by its bicyclic structure It is a derivative of cycloheptatriene and features two cyano groups attached to the seventh carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile typically involves the valence isomerization of cyclohepta-1,3,5-triene. This process can be catalyzed by various reagents and under different conditions. One common method involves the use of photochemical reactions to induce the isomerization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the cyano groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile exerts its effects involves interactions with various molecular targets. The cyano groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatriene: The parent compound from which bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile is derived.
Bicyclo[4.1.0]hepta-2,4-diene: A similar compound without the cyano groups.
Bicyclo[4.1.0]hepta-2,4,6-triene: Another related compound with different substitution patterns.
Uniqueness
This compound is unique due to the presence of the two cyano groups, which significantly influence its chemical reactivity and potential applications. This makes it distinct from other similar compounds and valuable for various research and industrial purposes.
Propriétés
Numéro CAS |
1618-16-2 |
|---|---|
Formule moléculaire |
C9H6N2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile |
InChI |
InChI=1S/C9H6N2/c10-5-9(6-11)7-3-1-2-4-8(7)9/h1-4,7-8H |
Clé InChI |
SENYQMQDBDBILZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C(C2(C#N)C#N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


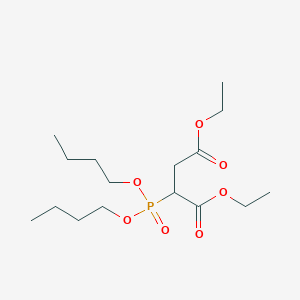
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)

![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)


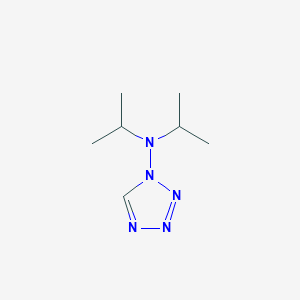
![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
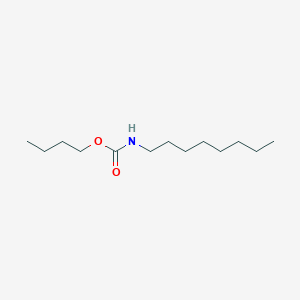
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)
